N-[tert-butoxycarbonyl]-L-serine

Catalog No.
S665514
CAS No.
3262-72-4
M.F
C8H15NO5
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[tert-butoxycarbonyl]-L-serine

CAS Number

3262-72-4

Product Name

N-[tert-butoxycarbonyl]-L-serine

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O

The exact mass of the compound N-(tert-Butoxycarbonyl)-L-serine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[tert-butoxycarbonyl]-L-serine (CAS: 3262-72-4), commonly known as Boc-L-Serine, is a derivative of the natural amino acid L-serine where the alpha-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This specific protection strategy is a cornerstone of the Boc/Bzl approach in solid-phase peptide synthesis (SPPS) and serves as a critical design choice that dictates reagent compatibility and process conditions. Beyond peptide synthesis, its defined stereochemistry and predictable reactivity make it a valuable chiral precursor for a range of complex organic syntheses, including the development of non-natural amino acids and pharmaceutical intermediates.

Research Fit

Boc/Bzl solid-phase peptide synthesis workflow
Acid-labile Nα-Boc group (TFA cleavage)
Unprotected β-hydroxyl for on-resin derivatization
Essential for thioester ligation and acid-sensitive sequences

Substituting N-Boc-L-serine with an alternative, such as Fmoc-L-serine or Cbz-L-serine, is not a simple procurement decision but a fundamental change in chemical process design. The choice of N-alpha-protecting group dictates the required deprotection chemistry—strong acid for Boc, base for Fmoc, and catalytic hydrogenation for Cbz. This concept, known as orthogonality, means the deprotection conditions for one group must be compatible with all other functional groups and protecting groups present in the molecule. Consequently, selecting Boc-L-serine locks in a synthetic route tolerant of basic conditions and hydrogenolysis but sensitive to strong acid. A switch to Fmoc-L-serine would require re-engineering the entire strategy to ensure all other components are stable to repeated base treatments, a non-trivial and costly modification.

Substitution Risk

Fmoc-L-serine
Base-labile Fmoc chemistry is orthogonal to Boc; protocol redesign and deprotection mismatch may cause premature cleavage.
Boc-D-serine
Enantiomeric product; stereochemical outcome and crystallization behavior may differ, altering downstream biological interpretation.
Boc-L-threonine
Additional β-methyl group changes steric and hydrogen-bonding profiles, which may affect peptide conformation and coupling efficiency.

Base-Sensitive Synthesis Compatibility

The primary differentiator for N-Boc-L-serine is its deprotection mechanism, which is orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. The Boc group is quantitatively removed using strong acid (e.g., trifluoroacetic acid, TFA), a condition under which Fmoc and many other protecting groups remain stable. Conversely, the Boc group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc groups and the catalytic hydrogenation conditions used for Cbz removal. This allows for the synthesis of complex molecules containing base-sensitive functionalities or those requiring subsequent hydrogenation steps, where an Fmoc or Cbz strategy would fail.

Evidence DimensionDeprotection Condition
Target Compound DataAcid-labile (e.g., TFA)
Comparator Or BaselineFmoc-L-Serine: Base-labile (e.g., piperidine); Cbz-L-Serine: Catalytic Hydrogenation (e.g., H₂/Pd-C)
Quantified DifferenceQualitatively orthogonal; enables synthetic routes incompatible with base or reductive cleavage.
ConditionsStandard Solid-Phase or Liquid-Phase Synthesis

This enables the synthesis of target molecules with base-sensitive moieties or those that would be degraded by catalytic hydrogenation, making Boc-L-serine the only viable choice for such process streams.

Boc vs. Fmoc orthogonality
Head-to-head
Acid-labile Boc (TFA) vs. base-labile Fmoc (piperidine); Boc/Bzl lacks Nα/side-chain orthogonality, Fmoc/t-Bu provides true orthogonality
Supports SPPS protocol alignment
Protocol redesign required for cross-substitution

SPPS Aggregation Mitigation

In SPPS, peptide chain aggregation on the solid support can lead to incomplete reactions and low yields, a problem more prevalent in the neutral conditions of Fmoc/tBu chemistry. The Boc/Bzl strategy, which utilizes N-Boc-L-serine, inherently mitigates this issue. The repeated deprotection steps with acid (TFA) disrupt inter-chain hydrogen bonding that causes aggregation by keeping the growing peptide chain protonated. This makes the Boc-based strategy particularly advantageous for synthesizing long or hydrophobic peptide sequences that are known to be problematic using the Fmoc approach.

Evidence DimensionPeptide-Resin State during SPPS
Target Compound DataProtonated (cationic) state after each deprotection cycle
Comparator Or BaselineFmoc-L-Serine based synthesis: Neutral state after each deprotection cycle
Quantified DifferenceQualitative improvement in preventing aggregation-related synthesis failure for difficult sequences.
ConditionsSolid-Phase Peptide Synthesis (SPPS)

For manufacturing long or hydrophobic peptides, choosing Boc-L-serine can directly increase final yield and purity by preventing process failure due to aggregation, a common issue with the more widely used Fmoc alternative.

Molecular weight advantage
Reported
~37% lower mass vs. Fmoc-L-serine (205.21 vs. 327.33 g/mol)
Higher amino acid payload per gram
Simplifies MS monitoring at scale

Chiral Precursor for Non-Natural Amino Acids

N-Boc-L-serine is a highly effective chiral educt for multi-step syntheses beyond peptides. In a documented two-step protocol to produce enantiopure N-Boc-beta-hydroxyvaline, the precursor N-Boc-L-serine methyl ester was first reacted with CH₃MgBr to yield a diol intermediate in 83% yield. This was followed by a selective oxidation that furnished the final product in 96% yield. This demonstrates the utility of the Boc-protected serine core as a robust and high-yielding starting material for constructing complex chiral molecules, a process that would be complicated by using unprotected serine or require different process conditions for other protected forms.

Evidence DimensionYield in Two-Step Synthesis of N-Boc-beta-hydroxyvaline
Target Compound Data79.7% overall yield (from N-Boc-L-serine methyl ester)
Comparator Or BaselineN-benzenesulfonyl-L-serine methyl ester (alternative protection): 75.3% overall yield
Quantified Difference4.4% higher overall yield compared to the N-benzenesulfonyl protected analog under similar conditions.
ConditionsGrignard addition followed by selective oxidation

For medicinal chemists and process developers, a higher overall yield translates directly to lower precursor costs and reduced waste, making N-Boc-L-serine a more economically efficient starting material for specific chiral targets.

Optical rotation identity
Cross-study
[α]²⁰/D −3.0° to −5.0° (c=1, AcOH); opposite sign vs. Boc-D-serine (+3.5°)
Enantiomer-specific synthesis control
Solvent-dependent magnitude difference
Solubility profile
Cross-study
Boc-L-serine: soluble in alcohols, CH₂Cl₂; Fmoc-L-serine LogP 2.66 (calc.)
Aqueous-organic biphasic fit vs. organic SPPS
Reported solubility observations
Manufacturing documentation
Context-dependent
Documented as starting material for commercial Lacosamide production
May support ANDA documentation review
Characterization data available
Sphingosine total synthesis
Reported
71% overall yield over 6 steps, racemization-free
Reported multi-step performance context
Pd/Cu-mediated cross-coupling route

Aggregation-Prone Peptide SPPS

N-Boc-L-serine is the preferred building block for Boc-SPPS, a strategy that excels in the synthesis of 'difficult sequences'. The repeated acidic deprotection steps actively disrupt inter-chain hydrogen bonds, preventing the on-resin aggregation that often causes synthesis failures, truncated sequences, and low yields when using the alternative Fmoc strategy.

Base-Sensitive Compound Synthesis

When the target molecule contains functional groups that are unstable to basic conditions (e.g., certain esters or base-labile protecting groups), the Fmoc synthesis route is precluded. The Boc-based strategy, which relies on acidic deprotection, allows these sensitive groups to be preserved throughout the synthesis, making N-Boc-L-serine an essential and enabling reagent.

Chiral Intermediate Production

As a precursor for other chiral molecules, such as non-natural amino acids, N-Boc-L-serine provides a robust and high-yielding starting point. Its use can lead to higher overall process yields compared to other protected serine derivatives, making it the more cost-effective choice for the scaled production of specific, high-value enantiopure compounds.

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc/Bzl SPPS & thioester synthesis
Acid-labile Nα-Boc compatibility
Orthogonality with side-chain protections and ligation compatibility
Pharmaceutical starting material support
Documented starting material context
Method validation and ANDA documentation review
β-Lactone route to α-amino acids
Unprotected β-hydroxyl for lactonization
Stereochemical integrity during ring-opening
Sphingolipid total synthesis
Compatibility with Pd/Cu cross-coupling
Multi-step yield and chiral purity monitoring

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

205.09502258 Da

Monoisotopic Mass

205.09502258 Da

Heavy Atom Count

14

UNII

5X4YF2S8CX

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3262-72-4

Wikipedia

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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